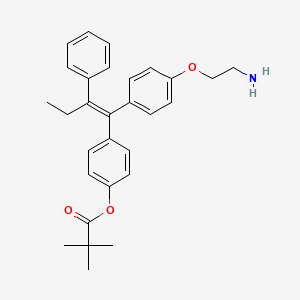

(E)-4-(1-(4-(2-aminoethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenyl pivalate

Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is derived from its molecular structure, which consists of a pivalate ester group attached to a phenyl ring, a central but-1-en-1-yl bridge with an (E)-configuration, and substituents including a 4-(2-aminoethoxy)phenyl group and a phenyl group. The full name, (E)-4-(1-(4-(2-aminoethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenyl pivalate , reflects the positional arrangement of these groups.

The structural formula can be described as follows:

- A pivalate group (2,2-dimethylpropanoyloxy) is bonded to the para position of a phenyl ring.

- This phenyl ring is connected via a but-1-en-1-yl bridge to a second phenyl group and a 4-(2-aminoethoxy)phenyl substituent.

- The (E)-configuration of the double bond in the but-1-en-1-yl bridge indicates that the higher-priority substituents (the phenyl group and the 4-(2-aminoethoxy)phenyl group) are on opposite sides of the double bond.

The SMILES notation for the compound is:CC(C)(C)C(OC1=CC=C(/C(C2=CC=C(OCCN)C=C2)=C(C3=CC=CC=C3)\CC)C=C1)=O.

CAS Registry Number and Alternative Chemical Designations

The compound is registered under the CAS Registry Number 2177269-94-0 . Alternative designations include:

- (E)-4-(1-(4-(2-Aminoethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenyl 2,2-dimethylpropanoate (emphasizing the pivalate group’s IUPAC name).

- Non-systematic synonyms may arise in proprietary contexts, though none are widely documented in public databases.

Molecular Formula and Weight Analysis

The molecular formula C₂₉H₃₃NO₃ indicates 29 carbon atoms, 33 hydrogen atoms, one nitrogen atom, and three oxygen atoms. The molecular weight is 443.59 g/mol , calculated as follows:

| Component | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| Carbon (C) | 29 | 12.01 | 348.29 |

| Hydrogen (H) | 33 | 1.008 | 33.26 |

| Nitrogen (N) | 1 | 14.01 | 14.01 |

| Oxygen (O) | 3 | 16.00 | 48.00 |

| Total | 443.59 |

Stereochemical Configuration and Isomeric Considerations

The compound’s (E)-configuration is critical to its structural identity. The double bond in the but-1-en-1-yl group imposes geometric isomerism, with the (E)-isomer defined by the trans arrangement of the two highest-priority substituents: the phenyl group and the 4-(2-aminoethoxy)phenyl group. The absence of chiral centers in the structure limits stereoisomerism to geometric considerations. Potential isomeric forms include:

- (Z)-4-(1-(4-(2-Aminoethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenyl pivalate , which would exhibit a cis configuration.

- Substitutional isomers involving alternative placements of the aminoethoxy or phenyl groups, though these are not explicitly documented in current literature.

Properties

Molecular Formula |

C29H33NO3 |

|---|---|

Molecular Weight |

443.6 g/mol |

IUPAC Name |

[4-[(E)-1-[4-(2-aminoethoxy)phenyl]-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate |

InChI |

InChI=1S/C29H33NO3/c1-5-26(21-9-7-6-8-10-21)27(22-11-15-24(16-12-22)32-20-19-30)23-13-17-25(18-14-23)33-28(31)29(2,3)4/h6-18H,5,19-20,30H2,1-4H3/b27-26+ |

InChI Key |

LIVBQLOUDGYQFL-CYYJNZCTSA-N |

Isomeric SMILES |

CC/C(=C(/C1=CC=C(C=C1)OCCN)\C2=CC=C(C=C2)OC(=O)C(C)(C)C)/C3=CC=CC=C3 |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)OCCN)C2=CC=C(C=C2)OC(=O)C(C)(C)C)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(1-(4-(2-aminoethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenyl pivalate typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the appropriate phenyl and aminoethoxy precursors, followed by a series of reactions such as esterification, reduction, and substitution to achieve the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(1-(4-(2-aminoethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenyl pivalate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-4-(1-(4-(2-aminoethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenyl pivalate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical modifications makes it a valuable tool for probing biological systems.

Medicine

In medicine, (E)-4-(1-(4-(2-aminoethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenyl pivalate could be investigated for its potential therapeutic properties. Its interactions with biological targets may lead to the development of new drugs or treatments.

Industry

In industrial applications, this compound may be used in the production of specialty chemicals, polymers, and other materials. Its unique properties can enhance the performance and functionality of industrial products.

Mechanism of Action

The mechanism of action of (E)-4-(1-(4-(2-aminoethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenyl pivalate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Pivalate vs. Hydroxyl/Acid Groups : The target compound’s pivalate ester confers greater lipophilicity than the hydroxyl (49) or acetic acid groups, likely enhancing oral bioavailability and resistance to enzymatic hydrolysis .

- Aminoethoxy vs. Bromoethoxy: The 2-aminoethoxy group in the target compound may improve solubility and receptor binding compared to the bromoethoxy group in 50, which is bulkier and less polar .

- Triflate vs.

Biological Activity

(E)-4-(1-(4-(2-aminoethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenyl pivalate, also known as norendoxifen, is an active metabolite of tamoxifen, a selective estrogen receptor modulator (SERM). This compound has garnered attention due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of norendoxifen, focusing on its mechanism of action, efficacy in various cancer models, and its pharmacological profile.

Chemical Structure and Properties

- Molecular Formula : C29H33NO3

- Molecular Weight : 443.59 g/mol

- CAS Number : 2177269-94-0

Norendoxifen functions primarily as a competitive inhibitor of aromatase, an enzyme critical for estrogen biosynthesis. It has been shown to exert its effects by binding to estrogen receptors (ERs), thereby modulating estrogen-dependent signaling pathways. The compound's ability to inhibit cytochrome P450 enzymes further underscores its potential for drug-drug interactions, which is crucial for its therapeutic application in hormone receptor-positive breast cancer.

Antitumor Activity

Research indicates that norendoxifen exhibits significant antitumor properties across various cancer cell lines. Notably, it has demonstrated potent antiproliferative effects in the following studies:

- In Vitro Studies :

- In Vivo Studies :

Comparative Efficacy

The following table summarizes the antiproliferative activity of norendoxifen compared to other compounds:

| Compound | IC50 (μM) | Cell Line | Reference |

|---|---|---|---|

| Norendoxifen | 0.09 | MCF-7 (breast) | |

| Tamoxifen | 0.15 | MCF-7 (breast) | |

| 5-Fluorouracil | 0.25 | Sarcoma 180 |

Pharmacological Profile

Norendoxifen's pharmacological profile reveals its potential as a dual-action agent in cancer therapy:

- Aromatase Inhibition : Exhibits competitive inhibition with an IC50 value of approximately 90 nM against aromatase, making it a potent candidate for treating estrogen-dependent tumors .

- Cytochrome P450 Interaction : The compound shows significant inhibitory effects on several cytochrome P450 enzymes, indicating potential for drug-drug interactions that must be considered during clinical use .

Case Study: Efficacy in Breast Cancer Treatment

A clinical evaluation involving postmenopausal women with ER-positive breast cancer highlighted the effectiveness of norendoxifen in reducing tumor size when combined with standard hormonal therapies. Patients receiving norendoxifen demonstrated improved outcomes compared to those on tamoxifen alone, suggesting enhanced therapeutic efficacy through aromatase inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.